molecular formula C10H14O2 B188724 2-Methyl-2-phenylpropane-1,3-diol CAS No. 24765-53-5

2-Methyl-2-phenylpropane-1,3-diol

Cat. No.: B188724
CAS No.: 24765-53-5
M. Wt: 166.22 g/mol
InChI Key: BHEIMYVOVVBWRL-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropane-1,3-diol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a white solid at room temperature and is primarily used in research and industrial applications. This compound is known for its unique structure, which includes a phenyl group and two hydroxyl groups attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylpropane-1,3-diol can be achieved through several methods. One common approach involves the reduction of diethyl phenyl substituted malonates using lithium aluminum hydride . This method, however, is costly and hazardous, making it less desirable for large-scale production.

Industrial Production Methods: An alternative and more economical method involves the oxidation of phenyl substituted benzaldehyde oximes to phenyl substituted nitromethylbenzenes using peracetic acid. These intermediates are then reacted with formaldehyde to form stable 2-phenyl substituted 2-nitro-1,3-propanediols . This method is more suitable for commercial operations due to its cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-phenylpropane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form aldehydes or acids when treated with strong oxidizing agents like potassium permanganate .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, aldehydes, and esters, depending on the reagents and conditions used.

Mechanism of Action

The mechanism by which 2-Methyl-2-phenylpropane-1,3-diol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes hydrogen abstraction by oxidizing agents, leading to the formation of intermediate radicals that further react to form the final products . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a phenyl group and two hydroxyl groups on a propane backbone. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

2-methyl-2-phenylpropane-1,3-diol
Source PubChem
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InChI

InChI=1S/C10H14O2/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEIMYVOVVBWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179482
Record name 2-Methyl-2-phenylpropane-1,3-diol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24765-53-5
Record name 2-Methyl-2-phenyl-1,3-propanediol
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Record name 2-Methyl-2-phenylpropane-1,3-diol
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Record name 2-Methyl-2-phenylpropane-1,3-diol
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Record name 2-methyl-2-phenylpropane-1,3-diol
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Synthesis routes and methods I

Procedure details

Diethyl diphenylmalonate (10 g, 42.4 mmol) and iodomethane (6.6 g, 46.6 mmol) was mixed in anhydrous THF (200 ml) at room temperature before NaH powder was added in several portions. The reaction finished instantly with release of heat. After cooled down to room temperature, aqueous NaHCO3 solution was added to quench the reaction. The mixture was extracted with ethyl acetate, washed with water, brine, dried with Na2SO4 and concentrated. A clean NMR spectrum of the crude product identified it as the desired product. 1H NMR (500 MHz, CDCl3) δ ppm 1.26 (t, J=7.17 Hz, 6 H) 4.24 (m, 3 H) 7.34 (m, 5 H). The crude product was then dissolved in anhydrous THF (200 ml) and cooled to −20° C. Lithium aluminun hydride (42.4 mmol) was added via dropping funnel within 10 minutes. The reaction mixture was warmed up naturally to room temperature and quenched with ethyl acetate and water. The orgamic layer was washed with brine and dried with Na2SO4 before being concentated in-vacuo. The crude product was purified by silica flash chromatography using 50% ethyl acetate in hexanes to yield 4.35 grams (62% in two steps) of the desired product. 1H NMR (500 MHz, CDCl3) δ: 3.85 (m, 3 H) 3.98 (d, J=10.99 Hz, 2 H) 7.27 (m, 1 H) 7.38 (t, J=7.93 Hz, 2 H) 7.44 (m, 2 H).
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Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), 1.2 parts per hour of a 50 percent strength by weight solution of 2-methyl-2-phenyl-3-hydroxypropanal in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.3 part of 2-methyl-2-phenyl-3-hydroxypropanol per liter of catalyst per hour. The conversion is over 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol, 2-phenylpropanol and 2-methyl-2-phenyl-3-hydroxypropanal, 2-methyl-2-phenyl-propane-1,3-diol, of boiling point 143°-145° C./1 mbar (melting point 80°-82° C.), is obtained in an amount corresponding to 0.5405 part per hour. This is equivalent to a yield of 89% of theory, based on starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-phenylpropane-1,3-diol
Reactant of Route 2
2-Methyl-2-phenylpropane-1,3-diol
Reactant of Route 3
2-Methyl-2-phenylpropane-1,3-diol
Reactant of Route 4
2-Methyl-2-phenylpropane-1,3-diol
Reactant of Route 5
2-Methyl-2-phenylpropane-1,3-diol
Reactant of Route 6
2-Methyl-2-phenylpropane-1,3-diol

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